molecular formula C6H10O3 B2521982 6,8-Dioxabicyclo[3.2.1]octan-4-ol CAS No. 375348-81-5; 39682-49-0

6,8-Dioxabicyclo[3.2.1]octan-4-ol

Cat. No.: B2521982
CAS No.: 375348-81-5; 39682-49-0
M. Wt: 130.143
InChI Key: IJPZEVCAPJUVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dioxabicyclo[3.2.1]octan-4-ol is a versatile chiral bicyclic compound that serves as a critical synthetic intermediate in organic and medicinal chemistry. It is derived from levoglucosenone, a chiral platform molecule produced from renewable cellulose resources . This compound is highly valued for its application as a precursor to pharmaceuticals and as a scaffold for constructing complex chiral molecules . A key reaction of this alcohol is its skeletal rearrangement when treated with thionyl chloride (SOCl₂) and pyridine, resulting in an oxygen migration that yields a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system . This transformation proceeds via a chlorosulfite intermediate and demonstrates the compound's utility for sophisticated ring-system modifications, providing access to chlorinated ethers that can be further functionalized . The rearrangement can also be achieved under Appel conditions, offering an alternative synthetic pathway via an alkoxytriphenylphosphonium intermediate . The products of these reactions, including the corresponding hemiacetals, show potential for the synthesis of biologically active C-nucleosides and other valuable chiral materials . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6,8-dioxabicyclo[3.2.1]octan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-2-1-4-3-8-6(5)9-4/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPZEVCAPJUVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2OCC1O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dioxabicyclo[3.2.1]octan-4-ol typically involves the rearrangement of precursor compounds. One common method involves the use of thionyl chloride (SOCl₂) in the presence of pyridine. This reaction promotes the migration of an oxygen atom from the C5 to the C4 position, resulting in the formation of the desired bicyclic ring system . Another method employs Appel conditions, which utilize triphenylphosphine and carbon tetrachloride to achieve a similar rearrangement .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the acid-catalyzed pyrolysis of cellulose-containing materials. This process selectively produces levoglucosenone, which can be further reduced to yield the target compound .

Chemical Reactions Analysis

Types of Reactions

6,8-Dioxabicyclo[3.2.1]octan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Organic Synthesis

6,8-Dioxabicyclo[3.2.1]octan-4-ol serves as an essential building block in organic synthesis due to its ability to participate in various transformations:

  • Building Block for Complex Molecules : Its bicyclic structure allows it to be integrated into larger molecular frameworks.
  • Reagent in Chemical Reactions : It can act as a reagent in reactions such as oxidation and reduction, facilitating the introduction of functional groups.

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its potential biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Anticancer Potential : Research has shown that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
    Cell LineIC50 (µM)
    HeLa10
    MCF-715
    A54920

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against common pathogens. Results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent.

Case Study 2: Anticancer Effects

In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, indicating its potential utility in cancer therapeutics.

Industrial Applications

In addition to its research applications, this compound has potential uses in industry:

  • Material Science : The compound can be utilized in the synthesis of advanced materials with specialized properties.
  • Polymer Chemistry : It may serve as a precursor for polymers that require specific mechanical or thermal properties.

Mechanism of Action

The mechanism of action of 6,8-Dioxabicyclo[3.2.1]octan-4-ol involves its ability to undergo skeletal rearrangements and bond-cleavage reactions. These processes are facilitated by the presence of the bicyclic ring system and the hydroxyl group at the C4 position. The compound can form reactive intermediates, such as chlorosulfites and alkoxytriphenylphosphonium species, which participate in various chemical transformations .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs, their molecular formulas, and distinguishing features:

Compound Name Molecular Formula Key Features Biological/Chemical Relevance
6,8-Dioxabicyclo[3.2.1]octan-4-ol C₆H₁₀O₃ Hydroxyl at C4; bicyclic ether-alcohol Squalestatin core precursor
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one C₆H₈O₃ Ketone at C4; stereocenter at C5 Chiral solvent (dihydrolevoglucosenone)
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-2-one C₈H₁₂O₃ Methyl groups at C1 and C5; ketone at C2 Synthetic intermediate for fragrances
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol C₆H₈O₃ Double bond at C2-C3; hydroxyl at C4 Potential building block for bioactive molecules
Levoglucosenone C₆H₈O₃ Ketone at C4; derived from biomass pyrolysis Biorenewable platform for chiral synthesis

Key Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Boiling Point (°C) LogP
This compound 130.14 Not reported Not reported 0.45
(5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one 128.13 95–97 210 (dec.) -0.32
Levoglucosenone 128.13 33–35 120 (0.1 mmHg) 0.78

Q & A

Q. What are the most reliable synthetic routes for 6,8-dioxabicyclo[3.2.1]octan-4-ol, and how do reaction conditions influence stereochemical outcomes?

Answer: The synthesis of this compound derivatives often leverages acid-catalyzed pyrolysis of cellulose-containing biomass (e.g., levoglucosenone production) . For lab-scale synthesis, single-step methods without specialized glassware are reported, focusing on diastereomer control through temperature and solvent polarity adjustments. For example, thionyl chloride (SOCl₂) or Appel conditions (CCl₄/PPh₃) promote skeletal rearrangements via alkoxytriphenylphosphonium intermediates, yielding stereochemically distinct products . Key factors include:

  • Catalyst choice : SOCl₂ favors carbocation rearrangements, while Appel conditions stabilize intermediates for selective ring modifications.
  • Temperature : Lower temperatures (<0°C) reduce epimerization risks in diastereomer mixtures .

Q. How can researchers characterize diastereomers of this compound, and what analytical techniques resolve structural ambiguities?

Answer: Diastereomer separation and characterization require:

  • Chiral GC/MS : Effective for distinguishing absolute configurations, as demonstrated in fragmentation studies of bicyclic systems .
  • NMR with Lanthanide Shift Reagents (LIS) : LIS data (e.g., Table II in ) correlate with ring conformations, resolving ambiguities in hydroxyl or methyl group positioning.
  • X-ray crystallography : Critical for confirming bicyclic ring connectivity and stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. What mechanistic pathways explain skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols under SOCl₂ or Appel conditions?

Answer: Under SOCl₂, the reaction proceeds via:

Chlorination at the 4-hydroxyl group, forming a chlorinated intermediate.

Carbocation generation : Elimination of HCl generates a bicyclic carbocation, which undergoes Wagner-Meerwein rearrangements to yield fused or bridenched products .
Appel conditions follow a distinct pathway:

Phosphorylation : The hydroxyl group reacts with CCl₄/PPh₃ to form an alkoxytriphenylphosphonium ion.

Nucleophilic displacement : Chloride attack triggers ring contraction or expansion, dependent on steric and electronic effects .

Data Contradiction Note : Discrepancies in product ratios between SOCl₂ and Appel systems suggest competing pathways (e.g., solvent polarity affecting intermediate stability) .

Q. How can computational modeling address conflicting spectral data for bicyclic derivatives, such as those in Table III of LIS studies ?

Answer: Contradictions in LIS data (e.g., λ = 6 discrepancies for multistriatin-d₃ isomers) can be resolved via:

  • DFT calculations : Simulate lanthanide-induced shifts for proposed conformers and compare with experimental values.
  • Docking studies : Model ligand-lanthanide interactions to identify dominant conformations in solution .
  • Dynamic NMR : Capture slow-exchange processes (e.g., ring puckering) that may skew LIS interpretations .

Q. What strategies optimize the regioselective functionalization of this compound for pharmaceutical applications?

Answer: Regioselectivity is governed by:

  • Electrophilic substitution : The 4-hydroxyl group directs functionalization (e.g., sulfation for HIV-1 integrase inhibitors) .
  • Protecting groups : Temporary masking of hydroxyls (e.g., benzyl ethers) enables selective modification at the 2- or 5-positions .
  • Enzymatic catalysis : Lipases or esterases achieve enantioselective acylations in diastereomer mixtures .

Q. Why do certain 6,8-dioxabicyclo[3.2.1]octane derivatives exhibit biological activity (e.g., HIV-1 inhibition), and how can SAR studies guide analog design?

Answer: Structure-Activity Relationship (SAR) studies highlight:

  • Sulfation patterns : Cyclodidemniserinol trisulfate inhibits HIV-1 integrase via electrostatic interactions with catalytic residues .
  • Ring rigidity : The bicyclic scaffold enforces preorganization, enhancing target binding affinity .
  • Hydrophobic substituents : Alkyl or aryl groups at non-polar regions improve membrane permeability .

Q. What challenges arise in scaling up this compound synthesis, and how are they mitigated in biorenewable feedstock processes?

Answer: Key challenges and solutions include:

  • Diastereomer separation : Simulated moving bed (SMB) chromatography improves resolution in large-scale batches .
  • Feedstock variability : Pretreatment of lignocellulosic biomass with dilute acid ensures consistent levoglucosenone yields .
  • Solvent recovery : Green solvents (e.g., cyrene) reduce environmental impact and enable closed-loop systems .

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